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N-hydroxy-1-

piperidinecarboximidamide

Cat. No.: B1199650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-hydroxy-1-piperidinecarboximidamide, a piperidine derivative featuring an amidoxime

functional group, has garnered interest in medicinal chemistry and drug development. This

technical guide provides a comprehensive overview of its chemical properties, synthesis, and

potential biological activities. Notably, this compound is recognized as a potential modulator of

nitric oxide synthase (NOS) and has demonstrated in vitro antiproliferative effects. This

document details experimental protocols for its synthesis and for cytotoxicity assessment.

Furthermore, it presents its known biological mechanism of action through signaling pathway

diagrams and summarizes its physicochemical properties in a structured format for easy

reference.

Chemical and Physical Properties
N-hydroxy-1-piperidinecarboximidamide is a small molecule with the chemical formula

C₆H₁₃N₃O. Its structure combines a piperidine ring with an N-hydroxycarboximidamide

(amidoxime) functional group. The presence of the amidoxime group is key to its biological

activities, including its potential to act as a nitric oxide synthase inhibitor and its capacity for

metal chelation.

Table 1: Physicochemical Properties of N-hydroxy-1-piperidinecarboximidamide
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Property Value

CAS Number 29044-24-4

Molecular Formula C₆H₁₃N₃O

Molecular Weight 143.19 g/mol

IUPAC Name N'-hydroxypiperidine-1-carboximidamide

Synonyms
N-(N-hydroxyamidino)piperidine, NHAP-N,

hydroxycarbamimidoyl-piperidine

Appearance White to off-white crystalline solid (predicted)

Melting Point Not reported

Boiling Point 284.2 ± 42.0 °C (Predicted)

Density 1.20 ± 0.1 g/cm³ (Predicted)

pKa 15.44 ± 0.50 (Predicted)

LogP 0.3 (Predicted)

Synthesis
A plausible and efficient method for the synthesis of N-hydroxy-1-
piperidinecarboximidamide involves the reaction of piperidine-1-carbonitrile with

hydroxylamine.[1] This method is a common strategy for the preparation of amidoxime-

containing compounds.

Experimental Protocol: Synthesis of N-hydroxy-1-
piperidinecarboximidamide
Materials:

Piperidine-1-carbonitrile

Hydroxylamine hydrochloride

Sodium carbonate
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Ethanol

Water

Ethyl acetate

Anhydrous sodium sulfate

Standard laboratory glassware for reflux and extraction

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve hydroxylamine hydrochloride and sodium carbonate in a

3:2 mixture of ethanol and water.

Add piperidine-1-carbonitrile to the solution.

Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress

by thin-layer chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature.

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the

ethanol.

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine (1 x 50 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexane) to obtain N-hydroxy-1-piperidinecarboximidamide
as a crystalline solid.
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Synthesis workflow for N-hydroxy-1-piperidinecarboximidamide.

Biological Activity and Mechanism of Action
The primary reported biological activity of N-hydroxy-1-piperidinecarboximidamide and

related amidoxime derivatives is the inhibition of nitric oxide synthase (NOS). NOS enzymes

are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in various

physiological and pathological processes.

Inhibition of Nitric Oxide Synthase
There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and

inducible NOS (iNOS). Overproduction of NO by iNOS is implicated in the pathophysiology of
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inflammatory diseases and septic shock. Therefore, selective inhibitors of iNOS are of

significant therapeutic interest.

The catalytic mechanism of NOS involves the oxidation of L-arginine to L-citrulline and NO.

This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin

(BH4). N-hydroxy-1-piperidinecarboximidamide, as an amidoxime, can act as a substrate

analog for L-arginine, binding to the active site of NOS. By competing with the natural

substrate, it can inhibit the production of NO.

Nitric Oxide Synthase (NOS) Active Site

L-Arginine NOSBinds to NO ProductionCatalyzes

N-hydroxy-1-piperidine-
carboximidamide Inhibition

Blocks L-Arginine
Binding

Click to download full resolution via product page

Inhibition of Nitric Oxide Synthase by N-hydroxy-1-piperidinecarboximidamide.

Antiproliferative Activity
N-hydroxy-1-piperidinecarboximidamide has been reported to exhibit antiproliferative

activity against breast cancer cell lines in vitro, with IC50 values in the low micromolar range.

While the exact mechanism of its anticancer effect is not fully elucidated, it may be related to its

NOS inhibitory activity, as nitric oxide can play a complex, context-dependent role in tumor

biology.

Table 2: In Vitro Antiproliferative Activity of N-hydroxy-1-piperidinecarboximidamide

Cell Line Cancer Type IC50 (µM)

Breast Cancer Cell Lines Breast Cancer 1.2 - 8.7

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1199650?utm_src=pdf-body
https://www.benchchem.com/product/b1199650?utm_src=pdf-body-img
https://www.benchchem.com/product/b1199650?utm_src=pdf-body
https://www.benchchem.com/product/b1199650?utm_src=pdf-body
https://www.benchchem.com/product/b1199650?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The specific breast cancer cell lines tested and the detailed experimental conditions for

these IC50 values are not publicly available at the time of this writing.

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present. These enzymes are capable of reducing

the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

Complete culture medium (e.g., DMEM with 10% FBS)

N-hydroxy-1-piperidinecarboximidamide

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and

16% SDS)

96-well plates

Microplate reader

Procedure:

Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete culture medium.

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for

cell attachment.

Prepare serial dilutions of N-hydroxy-1-piperidinecarboximidamide in complete culture

medium.
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Remove the medium from the wells and add 100 µL of the compound dilutions to the

respective wells. Include wells with untreated cells as a negative control and wells with a

known cytotoxic agent as a positive control.

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4

hours at 37°C.

After the incubation with MTT, carefully remove the medium and add 100 µL of the

solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration of the compound compared

to the untreated control.

Determine the IC50 value, the concentration of the compound that inhibits 50% of cell

growth, by plotting a dose-response curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199650?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed Cells in 96-well Plate

Incubate 24h

Treat Cells with Compound

Incubate 48-72h

Add MTT Solution

Incubate 3-4h

Add Solubilization Solution

Read Absorbance at 570 nm

Calculate IC50

End

Click to download full resolution via product page

Experimental workflow for the MTT cytotoxicity assay.
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Pharmacokinetics
Currently, there is no publicly available data on the pharmacokinetic properties (Absorption,

Distribution, Metabolism, and Excretion - ADME) of N-hydroxy-1-
piperidinecarboximidamide. The piperidine motif is a common scaffold in many FDA-

approved drugs and is generally associated with favorable pharmacokinetic properties.

However, the metabolic stability of the piperidine ring can be influenced by its substitution

pattern. The amidoxime group can also undergo metabolic transformations. Further studies are

required to determine the ADME profile of this compound.

Conclusion
N-hydroxy-1-piperidinecarboximidamide is a compound of interest for its potential as a nitric

oxide synthase inhibitor and its demonstrated in vitro antiproliferative activity. This technical

guide has provided an overview of its chemical properties, a plausible synthesis protocol, its

likely mechanism of action, and a standard protocol for evaluating its cytotoxicity. Further

research is warranted to fully elucidate its therapeutic potential, including more detailed

mechanistic studies, in vivo efficacy, and a comprehensive pharmacokinetic and toxicological

profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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